molecular formula C9H10N2O B1592883 4-Methoxy-1H-indol-6-amine CAS No. 885518-12-7

4-Methoxy-1H-indol-6-amine

Cat. No. B1592883
CAS RN: 885518-12-7
M. Wt: 162.19 g/mol
InChI Key: OMDJRLJKLOICLC-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indol-6-amine is a research chemical with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is used for a variety of research applications .


Synthesis Analysis

The synthesis of indole derivatives, including 4-Methoxy-1H-indol-6-amine, has been a topic of interest in the chemical community . Many methods start from ortho-substituted anilines, which restricts the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-indol-6-amine consists of a benzene ring fused with a pyrrole ring, forming a 2,3-benzopyrrole structure . This structure is part of the indole moiety, which is a significant heterocyclic system in natural products and drugs .


Chemical Reactions Analysis

Indole syntheses, including those of 4-Methoxy-1H-indol-6-amine, almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The reaction tolerates often-troublesome functionalities such as ketones, esters, and nitro groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-1H-indol-6-amine include a molecular weight of 162.19 g/mol . More specific properties such as boiling point, density, and pKa were not found in the retrieved papers.

Scientific Research Applications

Drug Discovery and Development

Indole derivatives are recognized as significant moieties in drug discovery due to their presence in various biologically active compounds. “4-Methoxy-1H-indol-6-amine” could potentially be used in the synthesis of new pharmaceuticals that target a range of diseases, including mental disorders, hypertension, and various types of cancer .

Anti-Hypertensive Treatments

Compounds with an indole structure, such as “4-Methoxy-1H-indol-6-amine”, may be researched for their potential use in anti-hypertensive drugs. These could help in the treatment of high blood pressure by acting on specific pathways influenced by indole alkaloids .

Cancer Therapeutics

Indole derivatives have applications in treating different kinds of cancer. Research into “4-Methoxy-1H-indol-6-amine” could explore its efficacy as a part of chemotherapeutic regimens or as a standalone treatment option for cancers like Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and breast cancer .

Anti-Inflammatory and Analgesic Properties

The indole moiety is associated with anti-inflammatory and analgesic activities. “4-Methoxy-1H-indol-6-amine” could be investigated for its potential to reduce inflammation and pain, with a focus on minimizing side effects such as ulcerogenic index compared to existing medications .

Anti-HIV Activity

Some indole derivatives have been synthesized and screened for their anti-HIV activity. Research into “4-Methoxy-1H-indol-6-amine” might uncover its potential to inhibit HIV replication in acutely infected cells, contributing to the development of new antiretroviral drugs .

Medicinal Metal Complexes

Indoles are used to synthesize bidentate ligands for metal complexes with medicinal applications. Investigating “4-Methoxy-1H-indol-6-amine” in this context could lead to the development of novel metal-based drugs with enhanced therapeutic properties .

properties

IUPAC Name

4-methoxy-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDJRLJKLOICLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646090
Record name 4-Methoxy-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-indol-6-amine

CAS RN

885518-12-7
Record name 4-Methoxy-1H-indol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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